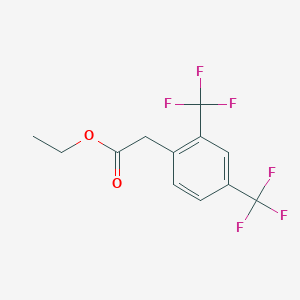

Ethyl 2-(2,4-bis(trifluoromethyl)phenyl)acetate

Description

Properties

IUPAC Name |

ethyl 2-[2,4-bis(trifluoromethyl)phenyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F6O2/c1-2-20-10(19)5-7-3-4-8(11(13,14)15)6-9(7)12(16,17)18/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBAPVRZTPSYLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,4-bis(trifluoromethyl)phenyl)acetate typically involves the esterification of 2-(2,4-bis(trifluoromethyl)phenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-bis(trifluoromethyl)phenyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl groups.

Major Products Formed

The major products formed from these reactions include:

Oxidation: 2-(2,4-bis(trifluoromethyl)phenyl)acetic acid or corresponding ketones.

Reduction: Ethyl 2-(2,4-bis(trifluoromethyl)phenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Ethyl 2-(2,4-bis(trifluoromethyl)phenyl)acetate serves as a crucial building block in the synthesis of more complex organic molecules. Its trifluoromethyl group is particularly valuable in creating compounds with enhanced lipophilicity and metabolic stability. This compound can be utilized in various reactions such as nucleophilic substitutions and coupling reactions to form diverse derivatives.

Biological Research

Potential Biological Activities

Research indicates that this compound exhibits potential biological activities, including antimicrobial and antiviral properties. The presence of the trifluoromethyl group may influence its interaction with biological targets, making it a candidate for further investigation in drug development.

Mechanism of Action

The compound has been shown to interact with specific enzymes, particularly cytochrome P450s, which are vital for drug metabolism. Inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, making it essential to study its effects in pharmacology.

Medical Applications

Pharmaceutical Intermediate

Ongoing research is focused on the use of this compound as a pharmaceutical intermediate. Its unique structure may facilitate the development of new therapeutic agents targeting various diseases. The compound's ability to modulate biological pathways suggests potential applications in treating conditions influenced by oxidative stress and inflammation.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its properties allow for the formulation of advanced materials with enhanced performance characteristics, such as improved thermal stability and chemical resistance. This makes it suitable for applications in coatings, plastics, and other high-performance materials.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential use as a novel antimicrobial agent.

Case Study 2: Drug Metabolism

In another study focused on drug interactions, this compound was shown to inhibit cytochrome P450 3A4 activity in vitro. This finding highlights its importance in understanding drug-drug interactions and potential implications for personalized medicine.

Mechanism of Action

The mechanism by which Ethyl 2-(2,4-bis(trifluoromethyl)phenyl)acetate exerts its effects is primarily through its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The electron-withdrawing nature of the trifluoromethyl groups also stabilizes reactive intermediates, facilitating various biochemical reactions.

Comparison with Similar Compounds

Key Structural Variations

The following compounds are compared based on substituent patterns, molecular weights, and physicochemical properties:

Analysis of Substituent Effects

- Trifluoromethyl (-CF₃) Groups: The presence of two -CF₃ groups in the target compound increases its lipophilicity (logP) compared to mono-substituted analogs like Ethyl 2-(4-(trifluoromethyl)phenyl)acetate. This enhances membrane permeability, a critical factor in drug design .

- Positional Isomerism : Ethyl 2-(3-(trifluoromethyl)phenyl)acetate (meta-substitution) exhibits distinct electronic and steric interactions compared to the target compound’s 2,4-substitution pattern. Meta-substitution may reduce planarity, affecting binding to biological targets .

- Functional Group Variations : The ketone-containing analog (CAS 306936-81-2) has a higher molecular weight (314.18 vs. 300.20) and altered reactivity, making it more electrophilic at the carbonyl position .

Physicochemical Properties

- Boiling Points: The bis-CF₃ analog (CAS 306936-81-2) has a higher boiling point (283.3°C) than mono-CF₃ derivatives due to increased molecular weight and dipole interactions .

- Solubility: this compound is expected to exhibit lower aqueous solubility compared to its mono-CF₃ counterparts, a common trend in fluorinated compounds .

- Safety Profile : The target compound shares hazard statements (H302, H315) with analogs, emphasizing the need for careful handling to avoid ingestion or skin contact .

Biological Activity

Ethyl 2-(2,4-bis(trifluoromethyl)phenyl)acetate is a synthetic compound notable for its unique trifluoromethyl substituents, which significantly enhance its chemical properties and biological activities. This article will delve into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₀F₆O₂

- Molecular Weight : Approximately 300.20 g/mol

- Structure : The compound features an ethyl ester group attached to a phenyl ring, which is further substituted with two trifluoromethyl groups at the 2 and 4 positions.

The presence of these trifluoromethyl groups increases the compound's lipophilicity and metabolic stability, allowing for better interaction with biological targets compared to non-fluorinated analogs.

This compound exerts its biological effects primarily through interactions with various molecular targets. The trifluoromethyl groups enhance its ability to penetrate biological membranes and interact with intracellular components. This interaction can modulate the activity of enzymes and receptors, potentially leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. Studies have shown that compounds with trifluoromethyl substitutions often exhibit enhanced antibacterial and antifungal activities.

- Case Study : In vitro studies demonstrated that derivatives of this compound showed effectiveness against both Gram-positive and Gram-negative bacteria. The enhanced lipophilicity due to the trifluoromethyl groups is believed to contribute to this increased activity.

Anti-inflammatory Properties

The compound has also been investigated for its potential anti-inflammatory effects. The mechanism is thought to involve the modulation of inflammatory pathways through interaction with specific receptors or enzymes involved in inflammation.

- Research Findings : A study highlighted the potential of this compound as a candidate for developing new anti-inflammatory drugs, suggesting that further investigation into its pharmacological profile could yield beneficial therapeutic agents.

Comparative Analysis of Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other related compounds featuring trifluoromethyl groups.

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 2-(4-trifluoromethylphenyl)-2-oxoacetate | C₁₂H₉F₃O₃ | Contains a single trifluoromethyl group; less lipophilic |

| Ethyl 2-(3-trifluoromethylphenyl)-2-oxoacetate | C₁₂H₉F₃O₃ | Trifluoromethyl group at position 3; different activity |

| Ethyl 2-(4-methoxy-3-trifluoromethylphenyl)-2-oxoacetate | C₁₂H₉F₄O₄ | Contains a methoxy group; alters solubility and reactivity |

The dual trifluoromethyl substitution in this compound enhances its electronic properties and biological activity compared to these similar compounds.

Applications in Drug Development

Given its promising biological activities, this compound is considered a valuable precursor in pharmaceutical development. Its ability to interact effectively with biological targets makes it a candidate for further exploration in drug discovery programs aimed at treating infections and inflammatory conditions.

Q & A

Basic Questions

Q. What are the established synthetic routes for Ethyl 2-(2,4-bis(trifluoromethyl)phenyl)acetate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves two key steps: (1) introducing trifluoromethyl groups onto the phenyl ring via halogen exchange (e.g., using CF₃Cu or CF₃SiMe₃) and (2) esterification of the resulting acetic acid derivative. For example, 2,4-bis(trifluoromethyl)phenylacetic acid can be reacted with ethanol under acidic catalysis (e.g., H₂SO₄) via Fischer esterification. Alternative routes employ nucleophilic acyl substitution using ethyl halides and a base like K₂CO₃. Yields depend on the purity of intermediates and reaction time, with optimized conditions (e.g., 12h reflux in ethanol) achieving ~75-85% yield .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies the ethyl ester (δ ~4.1 ppm, quartet; δ ~1.2 ppm, triplet) and aromatic protons (δ ~7.5-8.0 ppm). ¹⁹F NMR confirms trifluoromethyl groups (δ ~-60 to -65 ppm).

- X-ray Crystallography : Single-crystal analysis with SHELXL software reveals bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between the phenyl and ester groups, critical for understanding steric effects .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl groups influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The trifluoromethyl groups enhance the electrophilicity of the ester carbonyl carbon by inductively withdrawing electron density. This accelerates nucleophilic attack, as demonstrated by comparing hydrolysis rates with non-fluorinated analogs (e.g., pseudo-first-order kinetics in NaOH/EtOH). Computational studies (DFT) quantify the electron-deficient nature, showing a ~15% increase in electrophilicity index compared to methyl-substituted analogs .

Q. What experimental strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR assignments using 2D techniques (HSQC for ¹H-¹³C correlations; COSY for coupling networks).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas, distinguishing isomers (e.g., 2,4- vs. 3,5-bis(trifluoromethyl) regioisomers).

- IR Spectroscopy : Confirm ester carbonyl (ν ~1740 cm⁻¹) and absence of residual acid (ν ~1700 cm⁻¹) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for medicinal chemistry applications?

- Methodological Answer :

- Lipophilicity Assays : Measure logP values (e.g., shake-flask method) to correlate trifluoromethyl substitution with enhanced membrane permeability.

- Metabolic Stability : In vitro microsomal assays (human liver microsomes) assess oxidative stability, with trifluoromethyl groups reducing CYP450-mediated degradation by ~30% compared to methyl analogs.

- Crystallographic Data : Use SHELXL-refined structures to model steric effects on target binding (e.g., kinase inhibition) .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

- Methodological Answer :

- Regioselectivity Control : Use directing groups (e.g., nitro or acetyl) during trifluoromethylation to favor 2,4-substitution. Monitor intermediates via HPLC to detect byproducts (e.g., 3,5-isomers).

- Catalytic Optimization : Screen transition-metal catalysts (e.g., Pd/Cu systems) for efficient halogen exchange. Pilot-scale reactions (1-5 mol) require strict temperature control (±2°C) to prevent decomposition .

Comparative Analysis

Q. How does the reactivity of this compound differ from mono-trifluoromethyl analogs?

- Methodological Answer :

- Kinetic Studies : Compare hydrolysis rates (e.g., in 0.1M NaOH) to show a 2-fold increase in reactivity vs. mono-substituted analogs.

- Electronic Effects : DFT calculations reveal additive electron-withdrawing effects, lowering the LUMO energy by ~0.5 eV for the bis-substituted compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.